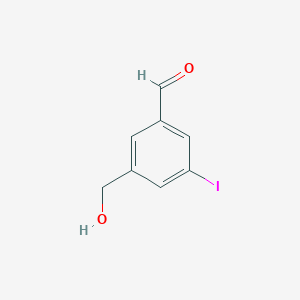

3-(Hydroxymethyl)-5-iodobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAOAHKAARMOSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxymethyl 5 Iodobenzaldehyde

Direct Synthetic Routes

Direct synthetic routes to 3-(hydroxymethyl)-5-iodobenzaldehyde involve the construction of the molecule through a series of sequential reactions, often starting from simpler, commercially available precursors. These multi-step transformations are designed to introduce the required functional groups in a controlled manner.

Multi-step Organic Transformations

A plausible multi-step synthesis can be envisioned starting from 3-iodobenzyl alcohol. This approach involves the introduction of the aldehyde group onto the iodinated precursor.

One potential pathway begins with the protection of the hydroxyl group of 3-iodobenzyl alcohol to prevent unwanted side reactions during the subsequent formylation step. This can be followed by a formylation reaction to introduce the aldehyde group, and finally, deprotection to yield the target compound.

Alternatively, a route starting from 3,5-dihydroxybenzoic acid can be considered. The carboxyl group can be reduced to a hydroxymethyl group, followed by selective iodination. However, controlling the regioselectivity of the iodination in the presence of two hydroxyl groups can be challenging. A more controlled approach would involve protecting the hydroxyl groups, followed by reduction, iodination, and deprotection.

Another viable strategy starts with 3,5-diiodobenzyl alcohol. This would involve a selective metal-halogen exchange followed by formylation to introduce the aldehyde group at one of the iodo-positions.

The following table outlines a potential multi-step synthesis starting from 3-iodobenzyl alcohol:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Iodobenzyl alcohol | Dihydropyran (DHP), p-Toluenesulfonic acid (catalyst), Dichloromethane (DCM) | 2-((3-Iodobenzyl)oxy)tetrahydro-2H-pyran |

| 2 | 2-((3-Iodobenzyl)oxy)tetrahydro-2H-pyran | n-Butyllithium, Dry Tetrahydrofuran (THF), -78 °C, then N,N-Dimethylformamide (DMF) | This compound |

| 3 | Intermediate from Step 2 | Aqueous acid (e.g., HCl) | This compound |

Formylation of electron-rich aromatic compounds can be achieved through methods like the Vilsmeier-Haack or Duff reactions. chemistrysteps.comwikipedia.org The Vilsmeier-Haack reaction utilizes phosphorus oxychloride and a substituted formamide (B127407) to generate a Vilsmeier reagent, which acts as the formylating agent. chemistrysteps.comnumberanalytics.comorganic-chemistry.orgwikipedia.org The Duff reaction employs hexamine as the formyl carbon source and is particularly effective for phenols. wikipedia.orgchem-station.com

Enzymatic Synthesis Approaches

The application of enzymes in the synthesis of halogenated and hydroxymethylated benzaldehydes offers a green and highly selective alternative to traditional chemical methods. While a direct enzymatic synthesis of this compound has not been extensively documented, biocatalytic reactions on analogous substrates suggest potential routes.

Aldehyde reductases could be employed for the selective reduction of a dicarbonyl precursor, such as 3-iodo-5-formylbenzoic acid, to the corresponding hydroxymethyl benzaldehyde (B42025). Studies on E. coli JM109 have demonstrated the highly selective enzymatic reduction of various aldehydes to their corresponding alcohols. nih.govresearchgate.net This approach is noted for its high chemoselectivity, allowing for the reduction of an aldehyde in the presence of other reducible functional groups. nih.govresearchgate.net

Furthermore, enzymatic halogenation using haloperoxidases could potentially be used to introduce the iodine atom at a specific position on a hydroxymethylated benzaldehyde precursor. Laccase-catalyzed iodination of p-substituted phenols using potassium iodide has been shown to be an efficient method. rsc.org

The following table summarizes potential enzymatic steps:

| Transformation | Enzyme Class | Substrate Example | Product Example |

| Selective Aldehyde Reduction | Aldo-Keto Reductase | 3-Iodo-5-formylbenzoic acid methyl ester | Methyl 3-iodo-5-(hydroxymethyl)benzoate |

| Regioselective Iodination | Haloperoxidase/Laccase | 3-(Hydroxymethyl)benzaldehyde | This compound |

Precursor-Based Synthesis Strategies

Precursor-based strategies involve the modification of a pre-existing molecule that already contains some of the desired structural features. These methods can be more efficient as they build upon a more complex starting material.

Derivatization of Substituted Iodobenzaldehydes

A key strategy involves the derivatization of a substituted iodobenzaldehyde, such as 3-iodobenzaldehyde-5-carboxylic acid. The carboxyl group can be selectively reduced to a hydroxymethyl group. This reduction can be achieved using reagents like sodium borohydride (B1222165) in the presence of a catalyst, or through a two-step process involving conversion to an ester followed by reduction. The selective reduction of aldehydes in the presence of esters using sodium borohydride is a well-established method. iwu.eduresearchgate.net

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl group can be introduced onto an iodinated benzaldehyde precursor through various methods. One approach is the reduction of a corresponding formyl group. For instance, starting with a di-formylated iodo-benzene, one of the aldehyde groups could be selectively reduced.

Alternatively, a carboxyl group on an iodinated benzoic acid derivative can be reduced to a hydroxymethyl group. The reduction of carboxylic acids to alcohols can be accomplished using reagents like lithium aluminum hydride or borane (B79455) complexes.

Halogenation and Formylation of Precursors

This strategy involves the use of precursors where the key functional groups are introduced through halogenation and formylation reactions. For example, starting with 3-(hydroxymethyl)phenol, regioselective iodination could be performed, followed by formylation. The hydroxyl group in 3-(hydroxymethyl)phenol is an activating, ortho-, para-directing group, which would direct the iodine to the 4- or 6-position. Subsequent formylation would then need to be directed to the desired position.

The direct formylation of phenols can be achieved with high ortho-selectivity using magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org The iodination of phenols can be achieved using various reagents, including iodine in the presence of a base or an oxidizing agent. manac-inc.co.jp

The following table outlines a precursor-based approach:

| Precursor | Transformation | Reagents and Conditions | Intermediate/Product |

| 3-Iodobenzoic acid | Esterification followed by Reduction | 1. SOCl₂, CH₃OH 2. LiAlH₄, THF | 3-Iodobenzyl alcohol |

| 3-Iodobenzyl alcohol | Oxidation | Pyridinium chlorochromate (PCC), DCM | 3-Iodobenzaldehyde |

| 3-(Hydroxymethyl)phenol | Iodination | I₂, NaHCO₃ | 5-(Hydroxymethyl)-2-iodophenol and other isomers |

| 5-(Hydroxymethyl)-2-iodophenol | Formylation (Duff or Vilsmeier-Haack) | Hexamethylenetetramine, acid or POCl₃, DMF | This compound |

Chemical Reactivity and Transformation Pathways of 3 Hydroxymethyl 5 Iodobenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is an electrophilic center, susceptible to both oxidation and various nucleophilic addition and condensation reactions.

Oxidation Reactions of the Aldehyde Group

The aldehyde functionality of 3-(Hydroxymethyl)-5-iodobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 3-(hydroxymethyl)-5-iodobenzoic acid. This transformation is a common step in organic synthesis. Strong oxidizing agents are typically employed for this purpose. One of the most common and effective reagents for the oxidation of aromatic aldehydes is potassium permanganate (B83412) (KMnO₄) under alkaline or acidic conditions. researchgate.netresearchgate.net The reaction proceeds by converting the aldehyde into a carboxylate, which is then protonated during acidic workup to give the final carboxylic acid. The reaction is typically first-order with respect to both the oxidant and the substrate. researchgate.net

The product of this reaction, 3-formyl-5-iodobenzoic acid, is a known compound, indicating the viability of this synthetic route. avantorsciences.comambeed.com

Table 1: Typical Conditions for Aldehyde Oxidation

| Oxidizing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Water/Acetone, Alkaline | Heat | 3-(Hydroxymethyl)-5-iodobenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to room temp. | 3-(Hydroxymethyl)-5-iodobenzoic acid |

This table presents generalized conditions for the oxidation of aromatic aldehydes.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-nitrogen bonds.

This compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. ijacskros.com This reaction is typically catalyzed by a small amount of acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. pressbooks.pub Subsequent dehydration of this intermediate yields the stable C=N double bond of the imine. libretexts.org The reaction is reversible and is often driven to completion by removing the water that is formed, for example, by azeotropic distillation. masterorganicchemistry.com

This reaction is general for a wide range of aromatic aldehydes and primary amines, including anilines and alkylamines. masterorganicchemistry.comedu.krd The formation of Schiff bases from structurally similar aldehydes, such as 3,5-diiodosalicylaldehyde, has been extensively documented. google.com

Table 2: Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

|---|

This table outlines the general components for the synthesis of Schiff bases from aldehydes.

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman (MBH) reaction, is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.org In this reaction, this compound would serve as the electrophile. The mechanism involves the conjugate addition of the catalyst to the activated alkene, creating a zwitterionic intermediate that then acts as a nucleophile, attacking the aldehyde's carbonyl group. princeton.edu A subsequent elimination of the catalyst yields a highly functionalized allylic alcohol. wikipedia.org

While the reaction is known for being slow, it is highly atom-economical and produces complex products from simple starting materials under mild conditions. rsc.org The scope of the reaction is broad and includes many substituted aromatic aldehydes. wordpress.com

Table 3: Components of a Baylis-Hillman Reaction

| Electrophile | Activated Alkene | Catalyst | Product Type |

|---|

This table describes the typical reactants and catalysts used in the Baylis-Hillman reaction.

Reactions at the Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) is a primary alcohol and can undergo reactions typical of this functional group, most notably derivatizations to form esters or ethers, which are often employed as protecting groups.

Derivatizations and Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive hydroxyl group of the hydroxymethyl moiety to prevent it from interfering with reactions at other sites of the molecule, such as the aldehyde. A protecting group is introduced and then later removed in a subsequent step.

Common derivatizations for a primary alcohol like the hydroxymethyl group include:

Esterification: Reaction with an acyl chloride or anhydride (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) converts the alcohol to an acetate (B1210297) ester.

Ether Formation: Reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) under basic conditions (e.g., using sodium hydride) forms an ether. Silyl (B83357) ethers, such as those formed with tert-butyldimethylsilyl chloride (TBDMSCl), are also very common due to their ease of installation and removal.

The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule. For example, a silyl ether is stable under many conditions but can be easily cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF). Benzyl ethers are robust but can be removed by catalytic hydrogenation. nih.gov

Table 4: Common Protecting Group Strategies for Hydroxymethyl Group

| Protecting Group | Reagent(s) | Typical Deprotection Condition |

|---|---|---|

| Acetate (Ac) | Acetic Anhydride, Pyridine | Base Hydrolysis (e.g., K₂CO₃, MeOH) |

| Benzyl (Bn) | Benzyl Bromide, NaH | Catalytic Hydrogenation (H₂, Pd/C) |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride Ion (e.g., TBAF) |

This table summarizes common methods for the protection and deprotection of primary alcohols.

Oxidation and Reduction of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group attached to the aromatic ring is a primary alcohol and is susceptible to standard oxidation and reduction reactions. Its reactivity is analogous to that of benzyl alcohol, though electronic effects from the iodo and aldehyde substituents can influence reaction rates.

Selective oxidation of the hydroxymethyl group can yield two primary products depending on the reaction conditions and the oxidant employed. Mild oxidation can convert the primary alcohol to an aldehyde, resulting in 3,5-diformyliodobenzene. More vigorous oxidation conditions will lead to the corresponding carboxylic acid, 3-formyl-5-iodobenzoic acid. Conversely, the aldehyde functionality can be selectively reduced in the presence of the hydroxymethyl group, or both can be reduced simultaneously. The selective reduction of the aldehyde would yield 5-iodo-1,3-benzenedimethanol.

Table 1: Representative Oxidation/Reduction Reactions of the Hydroxymethyl and Aldehyde Groups

| Transformation | Reagent(s) | Product |

|---|---|---|

| Selective Oxidation of -CH₂OH | PCC, DCM | 3,5-diformyliodobenzene |

| Full Oxidation of -CH₂OH | KMnO₄, heat | 3-formyl-5-iodobenzoic acid |

| Selective Reduction of -CHO | NaBH₄, CeCl₃ | 5-iodo-1,3-benzenedimethanol |

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the aromatic ring for many important carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for such transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for forming new bonds at the site of the aryl iodide. Palladium and nickel complexes are among the most widely used catalysts for these transformations. These reactions typically proceed with high efficiency and functional group tolerance, making them suitable for use with a multifunctional substrate like this compound.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The aryl iodide moiety of this compound makes it an ideal partner for a range of these reactions, including the Heck, Suzuki, and Sonogashira couplings.

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of a vinyl group at the 5-position of the benzaldehyde (B42025) ring. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org

The Suzuki reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl linkage. libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

The Sonogashira reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylethyne. libretexts.orgwikipedia.orgresearchgate.net This reaction is co-catalyzed by palladium and copper(I) and is highly effective for aryl iodides. wikipedia.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base | Representative Product |

|---|---|---|---|---|

| Heck | Ethyl acrylate | Pd(OAc)₂, PPh₃ | Et₃N | Ethyl (E)-3-(3-(hydroxymethyl)-5-formylphenyl)acrylate |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3'-(Hydroxymethyl)-5'-formyl-[1,1'-biphenyl] |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 3-(Hydroxymethyl)-5-(phenylethynyl)benzaldehyde |

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. nih.govrsc.org Nickel-catalyzed couplings can often be used with a broader range of electrophiles and nucleophiles. Aryl iodides are highly reactive substrates in nickel-catalyzed processes, such as Kumada and Negishi couplings, which utilize Grignard and organozinc reagents, respectively. These reactions enable the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. For instance, a nickel-catalyzed coupling with an arylzinc reagent could be employed to form a biaryl product, often with different ligand requirements and reactivity profiles compared to palladium systems. semanticscholar.org

Hypervalent Iodine Chemistry Involving Derivatives

The iodine atom in an aryl iodide can be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine compounds. diva-portal.org These reagents are valuable in their own right as versatile, metal-free oxidants and electrophilic group transfer agents in organic synthesis.

This compound can be oxidized to a hypervalent iodine(III) derivative, such as a (diacetoxyiodo)arene, using reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in acetic acid. organic-chemistry.org The resulting compound, 3-(diacetoxyiodo)-5-(hydroxymethyl)benzaldehyde, could then be used in various synthetic applications. For example, it could serve as an oxidant or participate in reactions to transfer the aryl group to a nucleophile.

Table 3: Synthesis of a Hypervalent Iodine(III) Derivative

| Starting Material | Oxidizing Agent / Solvent | Product |

|---|---|---|

| This compound | m-Chloroperoxybenzoic acid / Acetic Acid | 3-(Diacetoxyiodo)-5-(hydroxymethyl)benzaldehyde |

Cyclization and Annulation Reactions

This compound is a valuable precursor for the synthesis of heterocyclic compounds through cyclization and annulation strategies. These reactions often proceed via a tandem or multi-step sequence where the initial cross-coupling reaction is followed by an intramolecular ring-closing event.

For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a pendant nucleophile (e.g., an alcohol or amine) would generate an intermediate perfectly poised for intramolecular cyclization. Subsequent acid- or base-catalyzed cyclization, or even a metal-catalyzed process, could then be used to construct a new heterocyclic ring fused or attached to the central benzene (B151609) ring. The aldehyde and hydroxymethyl groups can also participate in these cyclization pathways, for instance, through condensation or addition reactions, further expanding the synthetic possibilities.

Intramolecular Cyclizations

The presence of both an electrophilic aldehyde and a nucleophilic hydroxymethyl group, in conjunction with a reactive aryl iodide moiety, opens up several possibilities for intramolecular cyclization reactions. These reactions are often facilitated by transition metal catalysts or specific reaction conditions that promote the formation of new carbon-carbon or carbon-heteroatom bonds within the molecule.

One plausible pathway involves an intramolecular Heck reaction. The intramolecular Heck reaction is a powerful tool for constructing cyclic systems by coupling an aryl halide with an alkene within the same molecule organicreactions.orgwikipedia.org. To achieve this, the aldehyde or hydroxymethyl group of this compound would first need to be converted into an alkene-containing tether. For instance, a Wittig-type reaction on the aldehyde or etherification of the hydroxymethyl group with an allyl halide could introduce the necessary olefinic bond. Subsequent palladium-catalyzed cyclization would then lead to the formation of a fused ring system. The regioselectivity of the cyclization, leading to either exo or endo products, can often be controlled by the reaction conditions and the nature of the tether acs.org.

Another potential intramolecular cyclization pathway is through an intramolecular aldol-type condensation. While a direct intramolecular reaction between the aldehyde and hydroxymethyl group is unlikely, modification of the hydroxymethyl group to a methyl group or another group bearing alpha-protons could enable an intramolecular aldol condensation, which is a common strategy for forming five- and six-membered rings youtube.comyoutube.comyoutube.comyoutube.comkhanacademy.org.

Furthermore, the iodo group can participate in intramolecular coupling reactions. For example, in a modified Ullmann-type coupling, the iodo group could react with the hydroxymethyl group to form a seven-membered ether ring, although this would likely require specific catalytic conditions to favor the intramolecular pathway over intermolecular reactions.

The following table summarizes potential intramolecular cyclization reactions of derivatives of this compound:

| Derivative of this compound | Reaction Type | Catalyst/Reagent | Potential Product |

| Allyl ether derivative | Intramolecular Heck Reaction | Pd(OAc)₂ / PPh₃ | Dihydrobenzofuran derivative |

| Acrylate ester derivative | Intramolecular Heck Reaction | PdCl₂(PPh₃)₂ | Fused lactone |

| Acetal with an olefinic alcohol | Intramolecular Heck Reaction | Pd(dba)₂ / dppf | Fused cyclic ether |

| 2-oxopropyl ether derivative | Intramolecular Aldol Condensation | NaOH, heat | Fused dihydropyranone |

Formation of Polycyclic and Heterocyclic Frameworks

The strategic functionalization of this compound allows for its use as a building block in the synthesis of more complex polycyclic and heterocyclic frameworks. These transformations often involve a sequence of reactions where the initial intramolecular cyclization is followed by further annulations or rearrangements.

Palladium-catalyzed domino reactions initiated by the aryl iodide are particularly powerful in this context. For instance, a sequence involving an intermolecular coupling of the aryl iodide (e.g., Suzuki or Sonogashira coupling) to introduce a new substituent, followed by an intramolecular cyclization involving the aldehyde or hydroxymethyl group, can rapidly build molecular complexity.

The formation of heterocyclic frameworks can be achieved by introducing nitrogen or other heteroatoms into the reaction scheme. For example, reductive amination of the aldehyde with an amine containing a suitable functional group can be followed by an intramolecular cyclization. If the amine contains a nucleophilic group, it can displace the iodo group via an intramolecular nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation to form a nitrogen-containing heterocycle.

The following table provides examples of potential pathways to polycyclic and heterocyclic frameworks starting from this compound:

| Reactant(s) with this compound | Reaction Sequence | Catalyst/Reagent | Resulting Framework |

| Allylboronic acid pinacol ester, then intramolecular cyclization | Suzuki coupling, then intramolecular etherification | Pd(PPh₃)₄, then NaH | Dihydrobenzofuran fused with a cyclopentane ring |

| 2-ethynyl aniline, then intramolecular cyclization | Sonogashira coupling, then intramolecular condensation | PdCl₂(PPh₃)₂, CuI, then acid catalyst | Indolo-benzoxazine derivative |

| Aminoethanol, then intramolecular cyclization | Reductive amination, then intramolecular Ullmann condensation | NaBH₃CN, then CuI / L-proline | Fused morpholine derivative |

| Malononitrile, then intramolecular cyclization | Knoevenagel condensation, then intramolecular nucleophilic substitution | Piperidine, then K₂CO₃ | Fused dihydropyridine derivative |

Advanced Characterization and Spectroscopic Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(Hydroxymethyl)-5-iodobenzaldehyde, both ¹H and ¹³C NMR are used to confirm the identity and structure of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include:

An aldehydic proton (CHO), appearing as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns (singlet, doublet, etc.) and coupling constants would confirm their 1,3,5-substitution pattern.

A signal for the methylene (B1212753) protons (CH₂) of the hydroxymethyl group, which would likely appear as a doublet if coupled to the hydroxyl proton, or a singlet if exchange with the solvent is rapid.

A signal for the hydroxyl proton (OH), which can be broad and its chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include:

A carbonyl carbon from the aldehyde group, typically found far downfield (δ 190-200 ppm).

Six distinct signals for the aromatic carbons. The carbon atom bonded to the iodine (C-I) would be shifted upfield relative to the others due to the heavy atom effect, while the carbons attached to the aldehyde and hydroxymethyl groups would be shifted downfield.

A signal for the methylene carbon of the hydroxymethyl group (CH₂OH), typically in the δ 60-70 ppm range.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde H (CHO) | 9.9 - 10.1 |

| Aromatic H | 7.5 - 8.2 |

| Methylene H (CH₂) | 4.6 - 4.8 |

| Hydroxyl H (OH) | Variable (Broad) |

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C (C=O) | 190 - 195 |

| Aromatic C | 125 - 150 |

| Aromatic C-I | 90 - 95 |

| Methylene C (CH₂) | 60 - 65 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound (C₈H₇IO₂) is approximately 262 g/mol .

In electrospray ionization (ESI) mass spectrometry, a common technique for this type of molecule, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations, such as sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

It is important to note that care must be taken during the analysis of iodinated aromatic compounds by ESI-MS, particularly when using mobile phase additives like formic acid. nih.gov These conditions can sometimes induce in-source deiodination, leading to the observation of an ion corresponding to the loss of iodine, which could complicate spectral interpretation. nih.gov

| Predicted Mass Spectrometry Data for this compound | |

| Adduct / Ion | Predicted m/z |

| [M+H]⁺ | 262.956 |

| [M+Na]⁺ | 284.938 |

| [M+K]⁺ | 300.912 |

| [M-H]⁻ | 260.942 |

Infrared and Ultraviolet-Visible Spectroscopy in Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl group. The substitution on the benzene ring influences the exact wavelength of maximum absorbance (λmax).

| Expected Characteristic IR Absorption Bands | |

| Functional Group | Vibrational Mode |

| Hydroxyl (-OH) | O-H Stretch |

| Aldehyde (-CHO) | C-H Stretch |

| Carbonyl (C=O) | C=O Stretch |

| Aromatic Ring | C=C Stretch |

| Hydroxymethyl (-CH₂OH) | C-O Stretch |

| Iodo-Aromatic | C-I Stretch |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic structure is determined.

As of now, there is no publicly available crystal structure for this compound in major crystallographic databases. Such an analysis would provide unequivocal proof of its structure and reveal intermolecular interactions, such as hydrogen bonding from the hydroxymethyl group, in the solid state.

Chromatographic Methods in Purity Assessment and Separation

Chromatography is essential for separating components of a mixture and for assessing the purity of a compound. Gas chromatography and high-performance liquid chromatography are the primary methods used.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nist.gov For a compound like this compound, which contains a polar hydroxyl group, analysis can be performed directly, typically using a polar capillary column to achieve good peak shape. researchgate.net However, to improve volatility and reduce peak tailing, derivatization of the hydroxyl group (e.g., through silylation to form a trimethylsilyl (B98337) ether) is a common strategy. nih.gov Detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). jcsp.org.pk

High-performance liquid chromatography (HPLC) is the most common method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically employed for this analysis. mdpi.com

A standard methodology would involve:

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, often run in a gradient mode where the proportion of the organic solvent is increased over time.

Detection: A UV detector is highly effective, as the aromatic ring and carbonyl group provide strong chromophores. The detection wavelength is set at or near the compound's λmax to ensure high sensitivity. nih.gov

This setup allows for the separation of the main compound from impurities, starting materials, or side products, with purity typically calculated based on the relative peak area.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical characterization, providing quantitative information about the elemental composition of a sample. For a newly synthesized or isolated compound like this compound, this analysis is crucial for verifying its empirical formula, which in turn supports the proposed molecular structure. The technique determines the percentage by weight of each element present in the compound.

The molecular formula for this compound is established as C8H7IO2. uni.lu Based on this formula, the theoretical elemental composition can be calculated by determining the mass of each element as a percentage of the total molecular weight. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

The theoretical elemental percentages for this compound are derived from its molecular formula and the atomic weights of its constituent elements: carbon (C), hydrogen (H), iodine (I), and oxygen (O).

Below is a summary of the expected elemental composition for this compound.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass of Element (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 36.68 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.70 |

| Iodine | I | 126.90 | 1 | 126.90 | 48.45 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.21 |

| Total | 262.05 | 100.00 |

In a research context, experimental values obtained from an elemental analyzer would be presented alongside these theoretical percentages. A negligible difference between the found and calculated values, typically within a ±0.4% margin, is generally accepted as confirmation of the compound's empirical formula and a high degree of purity.

Computational and Theoretical Studies on 3 Hydroxymethyl 5 Iodobenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. For 3-(Hydroxymethyl)-5-iodobenzaldehyde, DFT calculations can elucidate the influence of the hydroxymethyl, iodo, and aldehyde groups on the electron distribution within the benzene (B151609) ring.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MESP) is another important property calculated using DFT. It maps the electrostatic potential onto the electron density surface of the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MESP would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a site for nucleophilic attack, and positive potentials around the hydrogen atoms. rsc.org The presence of the electron-withdrawing iodine atom would also influence the electrostatic potential of the aromatic ring. rsc.org

To illustrate the effect of different substituents on the electronic properties of benzaldehyde (B42025) derivatives, the following table presents representative calculated HOMO and LUMO energies for a series of substituted benzaldehydes.

| Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| -H (Benzaldehyde) | -6.89 | -1.85 | 5.04 |

| 4-OH | -6.12 | -1.11 | 5.01 |

| 4-NO2 | -7.98 | -3.12 | 4.86 |

| 4-CH3 | -6.54 | -1.68 | 4.86 |

| 4-Cl | -6.98 | -2.01 | 4.97 |

This table presents illustrative data for variously substituted benzaldehydes to demonstrate the impact of substituents on electronic properties. The values are representative and can vary based on the specific computational method and basis set used. researchgate.netalrasheedcol.edu.iq

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways. nih.gov For reactions involving this compound, such as its synthesis or its use as a reactant, computational methods can provide detailed mechanistic insights. researchgate.net

A common approach involves locating the transition state (TS) for a proposed reaction step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. rsc.org The geometry of the transition state provides information about the bond-breaking and bond-forming processes. Frequency calculations are performed to verify the nature of the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. nih.gov

For example, in a nucleophilic addition to the carbonyl group of this compound, computational modeling could be used to:

Determine the activation energy of the reaction.

Investigate the stereoselectivity of the addition.

Assess the effect of the iodo and hydroxymethyl substituents on the reaction rate compared to unsubstituted benzaldehyde.

These computational studies provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. nih.gov

Molecular Dynamics and Conformational Analysis

The conformational flexibility of this compound, particularly the rotation of the aldehyde and hydroxymethyl groups, can be investigated using molecular dynamics (MD) simulations and conformational analysis.

MD simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and conformational landscape. lambris.com By simulating the molecule in a solvent, one can study the influence of the environment on its preferred conformations.

Conformational analysis typically involves systematically rotating the single bonds of interest and calculating the corresponding energy to map out the potential energy surface. For this compound, the key rotations would be around the C(aryl)-C(aldehyde) and C(aryl)-C(hydroxymethyl) bonds. The planarity of the aldehyde group with respect to the benzene ring is influenced by the electronic effects of the substituents and potential steric hindrance. ias.ac.in Theoretical calculations have shown that for benzaldehyde itself, the planar conformation is the most stable, but the rotational barrier can be influenced by ortho-substituents. ias.ac.in

The rotational barrier of the formyl group in benzaldehyde has been a subject of both experimental and theoretical studies, with computational methods providing insights into the electronic factors governing this rotation. nih.gov For this compound, the presence of substituents in the meta positions is expected to have a smaller steric effect on the aldehyde group's rotation compared to ortho substituents. The hydroxymethyl group also has rotational freedom, and its preferred orientation will likely be influenced by potential intramolecular interactions.

Spectroscopic Data Prediction and Validation

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including NMR chemical shifts, and IR and UV-Vis spectra. nih.govnih.gov These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a valuable tool for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.orgnsf.gov The accuracy of the predicted shifts can be improved by using appropriate scaling factors or by comparing them with the experimental data of structurally related compounds.

Vibrational Spectroscopy: The infrared (IR) spectrum of this compound can be simulated by calculating the harmonic vibrational frequencies using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. These calculations can help in the assignment of the vibrational modes observed in the experimental spectrum. For example, the characteristic C=O stretching frequency of the aldehyde group would be a prominent feature in the calculated spectrum. docbrown.info

The following table shows a representative comparison between experimental and calculated vibrational frequencies for a substituted benzaldehyde, illustrating the accuracy of such predictions.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1708 | 1715 | Carbonyl stretch |

| ν(C-H) aldehyde | 2858 | 2865 | Aldehydic C-H stretch |

| ν(C-C) ring | 1605 | 1610 | Aromatic C-C stretch |

| β(C-H) ring | 1170 | 1175 | Aromatic C-H in-plane bend |

This table provides an illustrative comparison for 4-nitrobenzaldehyde (B150856) to demonstrate the correlation between experimental and DFT-calculated (B3LYP/6-311++G(d,p)) vibrational frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. nih.gov By calculating the excitation energies and oscillator strengths of the electronic transitions, one can simulate the UV-Vis spectrum. For this compound, the spectrum would be characterized by π→π* and n→π* transitions associated with the aromatic system and the carbonyl group.

Applications of 3 Hydroxymethyl 5 Iodobenzaldehyde As a Key Organic Building Block

Precursor in the Synthesis of Complex Organic Molecules

3-(Hydroxymethyl)-5-iodobenzaldehyde is a valuable trifunctional building block in organic synthesis, offering three distinct reactive sites: an aldehyde, a hydroxymethyl group, and an iodine atom. This unique combination allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. The aldehyde group can participate in reactions such as Wittig olefinations, reductive aminations, and additions of organometallic reagents. The hydroxymethyl group can be protected, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The iodine atom is particularly useful for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Construction of Substituted Aromatic and Heteroaromatic Systems

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of substituted aromatic and heteroaromatic systems. These reactions allow for the introduction of a wide range of substituents at the 5-position of the benzaldehyde (B42025) core, leading to diverse molecular architectures.

One of the most widely used transformations is the Suzuki-Miyaura coupling , which involves the reaction of the iodo-substituted benzaldehyde with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a broad range of functional groups, enabling the synthesis of biaryl and heteroaryl-aryl compounds. For instance, coupling of this compound with various arylboronic acids can yield 3-(hydroxymethyl)-5-arylbenzaldehydes, which are precursors to more complex structures.

Another important reaction is the Sonogashira coupling , where a terminal alkyne is coupled with the iodo-substituted benzaldehyde using a palladium catalyst and a copper(I) co-catalyst. This reaction provides a straightforward route to 5-alkynyl-3-(hydroxymethyl)benzaldehydes, which are valuable intermediates for the synthesis of acetylenic compounds, including polymers and pharmaceuticals.

The Heck reaction offers a method for the arylation or vinylation of the iodo-substituted benzaldehyde with alkenes. This reaction, catalyzed by a palladium complex, leads to the formation of stilbene (B7821643) and other vinyl-substituted derivatives. For example, the reaction of this compound with styrene (B11656) derivatives can produce substituted stilbenes, a class of compounds with interesting photophysical and biological properties.

These palladium-catalyzed reactions are fundamental in expanding the molecular complexity of this compound, allowing for the synthesis of a vast array of substituted aromatic and heteroaromatic systems that would be difficult to access through other synthetic routes.

Synthesis of Bioactive Scaffolds and Chemical Probes

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of bioactive scaffolds and chemical probes. Bioactive scaffolds are core molecular frameworks that can be further elaborated to create new drugs and therapeutic agents. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function.

The ability to introduce diverse substituents through cross-coupling reactions, as described in the previous section, is crucial for generating libraries of compounds for biological screening. By systematically varying the substituent at the 5-position, chemists can explore the structure-activity relationships of a particular scaffold and optimize its biological activity.

For example, the biaryl structures synthesized via Suzuki-Miyaura coupling can serve as a basis for the development of inhibitors of enzymes or protein-protein interactions. The aldehyde and hydroxymethyl groups can be further functionalized to introduce pharmacophores or reactive groups for covalent labeling of biological targets.

Table 1: Potential Bioactive Scaffolds Derivable from this compound

| Scaffold Type | Synthetic Strategy | Potential Biological Relevance |

| Biaryl Aldehydes | Suzuki-Miyaura Coupling | Precursors to various kinase inhibitors, receptor antagonists |

| Stilbene Derivatives | Heck Reaction | Analogs of resveratrol with potential antioxidant and anticancer activities |

| Aryl-alkynes | Sonogashira Coupling | Building blocks for enzyme inhibitors and DNA-intercalating agents |

Role in Material Science Applications

The unique chemical functionalities of this compound also lend themselves to applications in material science. The ability to undergo polymerization and to be incorporated into larger molecular architectures makes it a candidate for the development of novel materials with tailored properties.

Derivatives in the Development of Advanced Materials

Derivatives of this compound can be designed and synthesized to serve as building blocks for advanced materials. The aromatic core provides rigidity and potential for π-π stacking interactions, which are important for creating ordered structures in materials. The functional groups allow for the tuning of properties such as solubility, thermal stability, and optoelectronic characteristics.

For instance, the aldehyde and hydroxymethyl groups can be used to create Schiff bases or polyesters, respectively. The iodo group can be utilized in post-polymerization modification reactions to introduce further functionality. The synthesis of stilbene and oligo(phenylenevinylene) derivatives through the Heck reaction can lead to materials with interesting photoluminescent and electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Incorporation into Polymeric Structures

This compound can be incorporated into polymeric structures through various polymerization techniques. The bifunctional nature of the molecule (aldehyde and hydroxymethyl group) allows it to act as a monomer or a cross-linking agent.

For example, the aldehyde group can undergo condensation polymerization with amines to form polyimines (Schiff base polymers). The hydroxymethyl group can participate in polyesterification or polyetherification reactions. Furthermore, the iodo group can be used as a handle for grafting polymers onto surfaces or for creating block copolymers using controlled polymerization techniques.

The incorporation of this functionalized aromatic unit into a polymer backbone can impart specific properties to the resulting material. The rigidity of the benzene (B151609) ring can enhance the thermal stability and mechanical strength of the polymer. The presence of the aldehyde and hydroxymethyl groups can improve the polymer's solubility and provide sites for further chemical modification.

Table 2: Potential Polymeric Structures Incorporating this compound

| Polymer Type | Polymerization Method | Potential Properties and Applications |

| Polyimines (Schiff Bases) | Condensation Polymerization | Thermally stable materials, chemosensors |

| Polyesters | Polycondensation | High-performance plastics, biodegradable materials |

| Functionalized Polystyrenes | Post-polymerization modification | Materials for catalysis, separation, and sensing |

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and environmental impact. For 3-(Hydroxymethyl)-5-iodobenzaldehyde, future research will likely focus on developing more sustainable synthetic routes. Key areas of exploration could include:

Atom-Economical Syntheses: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. One-pot procedures, where multiple reaction steps are carried out in a single reactor, are a promising strategy. acs.orgrug.nlresearchgate.net

Use of Greener Solvents and Reagents: Shifting away from hazardous organic solvents towards more environmentally benign alternatives like water, supercritical fluids, or bio-derived solvents. The use of greener oxidants, such as hydrogen peroxide, is also an area of active research. mdpi.com

Biocatalysis and Enzymatic Synthesis: Employing enzymes as catalysts can offer high selectivity and milder reaction conditions compared to traditional chemical methods. Research into enzymes capable of selectively oxidizing or halogenating aromatic compounds could lead to novel and sustainable syntheses of this compound.

Energy Efficiency: Investigating the use of alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.

A comparative overview of potential green synthesis strategies is presented in Table 1.

| Strategy | Traditional Approach | Potential Green Alternative | Key Advantages |

| Oxidation | Use of stoichiometric heavy metal oxidants | Catalytic aerobic oxidation or use of H₂O₂ mdpi.comqualitas1998.net | Reduced metal waste, use of a benign oxidant |

| Halogenation | Use of molecular iodine with strong acids | Enzyme-catalyzed iodination | High selectivity, mild conditions |

| Solvent Use | Chlorinated or aromatic hydrocarbon solvents | Water, ethanol, or solvent-free conditions qualitas1998.net | Reduced toxicity and environmental impact |

| Process | Multi-step synthesis with isolation of intermediates | One-pot or telescoped synthesis acs.orgrug.nlresearchgate.net | Reduced waste, time, and energy consumption |

This table is generated based on established green chemistry principles and is intended to be illustrative of potential research directions.

Exploration of Novel Catalytic Transformations

The reactivity of this compound is largely dictated by its three functional groups. Future research is expected to uncover novel catalytic transformations that leverage the unique interplay of these groups. Organic iodine compounds are known to be valuable in a range of transformations, such as cross-coupling reactions. calibrechem.com Potential areas of investigation include:

C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the aromatic ring, allowing for the introduction of new functional groups without the need for pre-functionalized substrates.

Synergistic Catalysis: Designing catalytic processes where two or more catalysts work in concert to promote a transformation that is not possible with a single catalyst. For instance, a dual catalytic system could simultaneously activate the aldehyde and the iodo group for a novel cyclization reaction.

Photoredox Catalysis: Utilizing visible light and a photocatalyst to drive new types of reactions, such as the generation of radical intermediates that can participate in unique bond-forming events. nih.gov

Asymmetric Catalysis: Developing chiral catalysts that can stereoselectively transform the prochiral aldehyde group or other parts of the molecule, leading to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals.

Integration into Advanced Synthetic Platforms

The integration of chemical synthesis into automated and high-throughput platforms is revolutionizing the way molecules are made. This compound is a prime candidate for incorporation into these advanced synthetic platforms.

Flow Chemistry: The use of continuous-flow reactors for the synthesis and derivatization of this compound offers several advantages over traditional batch chemistry, including enhanced safety, precise control over reaction parameters, and facile scalability. nih.govacs.orgbeilstein-journals.org The bifunctional nature of this compound makes it an interesting substrate for multi-step flow syntheses. acs.orgmdpi.com

Automated Synthesis: Integrating the synthesis of this compound into robotic platforms can accelerate the discovery of new derivatives and materials by enabling the rapid generation of compound libraries.

Solid-Phase Synthesis: Immobilizing this compound onto a solid support would facilitate the synthesis of complex molecules through sequential reactions, with the advantage of simplified purification.

The potential benefits of integrating the synthesis of this compound derivatives into flow chemistry are summarized in Table 2.

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Potential for thermal runaways in exothermic reactions | Superior heat transfer and smaller reaction volumes enhance safety |

| Scalability | Often requires re-optimization for different scales | Scalability achieved by running the system for longer times |

| Control | Less precise control over reaction time and temperature | Precise control over residence time, temperature, and mixing |

| Multistep Synthesis | Requires isolation and purification at each step | Can be "telescoped" to perform multiple steps in a continuous sequence |

This table provides a generalized comparison and specific outcomes would be reaction-dependent.

Elucidation of Undiscovered Reactivity Pathways

While the fundamental reactivity of aldehydes, alcohols, and aryl iodides is well-established, the specific combination of these functional groups in this compound may give rise to unique and currently undiscovered reactivity pathways. numberanalytics.comnumberanalytics.commsu.edu Future research in this area could focus on:

Intramolecular Reactions: Investigating the potential for intramolecular cyclizations or rearrangements involving the aldehyde, hydroxymethyl, and iodo groups under specific reaction conditions.

Domino Reactions: Designing reaction cascades where a single event triggers a series of subsequent transformations within the molecule, leading to the rapid construction of complex molecular architectures.

Computational and Mechanistic Studies: Employing theoretical calculations and detailed mechanistic investigations to predict and understand novel reaction pathways, which can then be validated experimentally. The electron-withdrawing nature of the aldehyde group influences the reactivity of the aromatic ring. numberanalytics.com

Applications in Interdisciplinary Research Fields

The structural motifs present in this compound make it a promising scaffold for applications in a variety of interdisciplinary research fields.

Medicinal Chemistry: The compound can serve as a key intermediate in the synthesis of new pharmaceutical agents. The iodine atom can be a site for further functionalization through cross-coupling reactions, while the aldehyde and hydroxymethyl groups can be modified to interact with biological targets. calibrechem.comresearchgate.nettaylorandfrancis.com

Materials Science: Incorporation of this molecule into polymers or other materials can impart specific properties. The polar functional groups can influence self-assembly and bulk properties, while the iodine atom can be used for post-polymerization modification. calibrechem.com The aldehyde functionality is also a versatile handle for creating dynamic polymer materials. nih.gov

Chemical Biology: After appropriate modification, this compound could be used as a chemical probe to study biological processes. For example, it could be functionalized with a fluorescent tag or a reactive group for covalent labeling of proteins.

Radiochemistry: The presence of a stable iodine atom allows for the potential synthesis of radioiodinated analogues (e.g., with ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for use in medical imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov The development of stable radioiodinated compounds is an active area of research. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-5-iodobenzaldehyde, and how can purity be validated?

- Methodological Answer : Synthesis typically involves iodination of precursor aldehydes or functional group modifications. For example, analogous routes for substituted benzaldehydes (e.g., 3-Iodobenzaldehyde ) suggest direct electrophilic iodination using iodine monochloride (ICl) in acidic media. Protecting the hydroxymethyl group (e.g., with acetyl or trimethylsilyl groups) prior to iodination may improve yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, I). Confirm structural integrity via H/C NMR and FT-IR (aldehyde C=O stretch ~1700 cm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and hydroxymethyl protons (δ 4.5–4.7 ppm). C NMR confirms aldehyde (δ ~190 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] (theoretical m/z: 278.045 for CHIO).

- IR : Key peaks include O-H (3300–3500 cm), C=O (1700 cm), and C-I (500–600 cm) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (irritation risks similar to 3-Chlorobenzaldehyde ).

- Work in a fume hood due to potential respiratory irritation (H335 ).

- Store in airtight containers away from light to prevent degradation. Dispose via halogenated waste protocols .

Advanced Research Questions

Q. How does the iodo substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids under inert atmosphere (N) at 80–100°C in DMF/water (5:1) can yield biaryl derivatives. Monitor reaction progress via TLC and isolate products using extraction (ethyl acetate) and chromatography. Compare reactivity with non-iodinated analogs to assess electronic effects .

Q. What strategies can resolve conflicting data in metabolic stability studies of derivatives of this compound?

- Methodological Answer :

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure metabolic half-life. Normalize results against control compounds (e.g., 7-ethoxycoumarin).

- Data reconciliation : Replicate studies under standardized conditions (pH 7.4, 37°C). Employ LC-MS/MS to identify metabolites (e.g., oxidation of hydroxymethyl to carboxylic acid ).

- Statistical analysis : Apply ANOVA to assess inter-lab variability and confirm significance thresholds (p < 0.05) .

Q. How can computational modeling predict the behavior of this compound in catalytic processes?

- Methodological Answer :

- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to determine electron density maps. Calculate Fukui indices to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with catalytic enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate predictions with experimental kinetic data (e.g., , ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.